molecular formula C5H8S3 B12653726 4-Ethyl-1,3-dithiolane-2-thione CAS No. 78186-85-3

4-Ethyl-1,3-dithiolane-2-thione

Cat. No.: B12653726
CAS No.: 78186-85-3
M. Wt: 164.3 g/mol
InChI Key: NFPWEXAVSWIDJE-UHFFFAOYSA-N
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Description

4-Ethyl-1,3-dithiolane-2-thione is an organosulfur compound characterized by a five-membered ring containing two sulfur atoms and one thione group. This compound is part of the broader class of 1,3-dithiolanes, which are known for their unique chemical properties and applications in various fields, including organic synthesis and industrial chemistry .

Mechanism of Action

The mechanism of action of 4-Ethyl-1,3-dithiolane-2-thione involves its interaction with various molecular targets and pathways:

Biological Activity

4-Ethyl-1,3-dithiolane-2-thione (CAS No. 78186-85-3) is a sulfur-containing heterocyclic compound known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

The molecular formula of this compound is C5_5H8_8S3_3, with a molecular weight of 164.3 g/mol. The compound features a five-membered ring structure with two sulfur atoms and a thione functional group (C=S).

PropertyValue
CAS No. 78186-85-3
Molecular Formula C5_5H8_8S3_3
Molecular Weight 164.3 g/mol
IUPAC Name This compound
InChI Key NFPWEXAVSWIDJE-UHFFFAOYSA-N

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antioxidant Properties

The compound has demonstrated antioxidant activity, which is crucial in preventing oxidative stress-related diseases. It scavenges free radicals and modulates oxidative stress markers in various biological systems.

2. Hepatoprotective Effects

Studies have shown that this compound can protect the liver from damage caused by toxins and drugs. It has been noted to reduce liver enzyme levels in animal models, indicating a protective effect against liver disorders .

3. Hypocholesterolemic Effects

This compound has been investigated for its potential to lower cholesterol levels. Animal studies suggest that it may help reduce serum cholesterol and triglyceride levels, which could be beneficial for cardiovascular health .

4. Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties against various pathogens, including bacteria and fungi. Its efficacy against specific strains can be attributed to its ability to disrupt microbial cell membranes .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Free Radical Scavenging: The thione group can interact with free radicals, neutralizing them and preventing cellular damage.
  • Enzyme Modulation: It may inhibit enzymes involved in lipid metabolism and oxidative stress pathways, contributing to its hypocholesterolemic and hepatoprotective effects.
  • Cell Membrane Disruption: Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis and death.

Case Study 1: Hepatoprotective Study

In a controlled study involving rats exposed to carbon tetrachloride (CCl₄), treatment with this compound resulted in a significant decrease in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels compared to untreated controls. Histopathological examination revealed reduced liver necrosis and inflammation .

Case Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli using the agar well diffusion method. The compound exhibited notable inhibition zones, indicating significant antimicrobial effects .

Applications

Given its diverse biological activities, this compound has potential applications in:

  • Pharmaceuticals: Development of hepatoprotective agents and cholesterol-lowering medications.
  • Agriculture: Use as a natural pesticide due to its antimicrobial properties.
  • Food Industry: Potential incorporation as an antioxidant additive to enhance food preservation.

Properties

CAS No.

78186-85-3

Molecular Formula

C5H8S3

Molecular Weight

164.3 g/mol

IUPAC Name

4-ethyl-1,3-dithiolane-2-thione

InChI

InChI=1S/C5H8S3/c1-2-4-3-7-5(6)8-4/h4H,2-3H2,1H3

InChI Key

NFPWEXAVSWIDJE-UHFFFAOYSA-N

Canonical SMILES

CCC1CSC(=S)S1

Origin of Product

United States

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